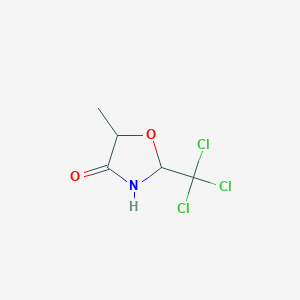
4-Chloro-2-piperidin-4-ylpyridine
Descripción general
Descripción
“4-Chloro-2-piperidin-4-ylpyridine” is a chemical compound that contains a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Piperidine derivatives, including those similar to 4-Chloro-2-piperidin-4-ylpyridine, have been investigated for their potential as corrosion inhibitors. A study focused on the corrosion inhibition properties of certain piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations to evaluate their effectiveness. This research highlighted the importance of these compounds in protecting metal surfaces from corrosion, a crucial aspect in industrial applications to extend the lifespan of metal components (Kaya et al., 2016).
Synthesis of Medical Intermediates
This compound serves as a precursor in the synthesis of complex medical intermediates. For instance, it has been used in the synthesis of lafutidine, a drug with therapeutic potential. The process involves successive steps of chlorination and condensation, demonstrating the compound's versatility and value in pharmaceutical manufacturing (Shen Li, 2012).
Structural and Molecular Studies
The compound's structure and its derivatives have been extensively studied, providing insights into their molecular configurations and potential applications. For example, research on 4-carboxypiperidinium chloride has explored its crystal and molecular structure through X-ray diffraction and calculations, shedding light on its chemical behavior and interactions (Szafran et al., 2007).
Development of Selective Ligands
Compounds structurally related to this compound have been evaluated for their potential as selective ligands at human dopamine receptors. Such research is pivotal in the development of new therapeutic agents targeting neurological disorders, demonstrating the compound's importance in medicinal chemistry (Rowley et al., 1997).
Antihistamine Properties
The crystalline form of desloratadine, a compound structurally similar to this compound, has been examined for its antihistamine properties. Such studies are essential for understanding how modifications in molecular structure can influence drug efficacy and stability (Bhatt & Desiraju, 2006).
Biological Activity and Synthesis
The biological activity of derivatives has been a subject of study, with investigations into their synthesis, crystal structure, and bioactivity. These studies are crucial for the discovery of new compounds with potential applications in agriculture and medicine (Li et al., 2015).
Cyclization and Synthesis Techniques
Research into the cyclization manifolds of 4-alkylpyridines has provided valuable insights into constructing spirodihydropyridines or benzylically cyclized pyridines. Such chemical transformations are fundamental in organic synthesis, highlighting the compound's role in developing new synthetic methodologies (Parameswarappa & Pigge, 2012).
Direcciones Futuras
Piperidine derivatives, including “4-Chloro-2-piperidin-4-ylpyridine”, have significant potential in the field of drug discovery . Their diverse biological activities make them valuable targets for the development of new therapeutic agents . Future research may focus on exploring novel synthesis methods, studying their mechanisms of action, and evaluating their pharmacological applications .
Propiedades
IUPAC Name |
4-chloro-2-piperidin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRKQVMHFDHVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297083 | |
| Record name | 4-Chloro-2-(4-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899357-00-7 | |
| Record name | 4-Chloro-2-(4-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899357-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![tert-butyl N-{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}carbamate](/img/structure/B1661284.png)
![2-[(5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B1661285.png)